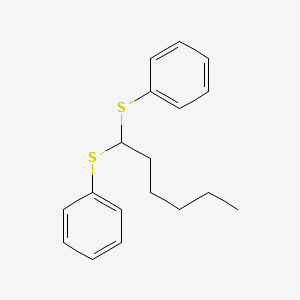
1-Phenylsulfanylhexylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylsulfanylhexylsulfanylbenzene is an organic compound characterized by the presence of phenyl and hexyl groups connected via sulfanyl linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylsulfanylhexylsulfanylbenzene typically involves the reaction of phenylthiol with hexylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include transition metal complexes, which facilitate the formation of the sulfanyl linkages .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylsulfanylhexylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The phenyl and hexyl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl and hexyl derivatives.
Applications De Recherche Scientifique
1-Phenylsulfanylhexylsulfanylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-phenylsulfanylhexylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The sulfanyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
- 1-Phenylsulfanylethylsulfanylbenzene
- 1-Phenylsulfanylpropylsulfanylbenzene
- 1-Phenylsulfanylbutylsulfanylbenzene
Comparison: 1-Phenylsulfanylhexylsulfanylbenzene is unique due to its longer hexyl chain, which can influence its physical and chemical properties compared to its shorter-chain analogs. The hexyl chain can affect the compound’s solubility, reactivity, and interactions with other molecules, making it distinct in its applications and behavior .
Propriétés
Numéro CAS |
73188-53-1 |
|---|---|
Formule moléculaire |
C18H22S2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
1-phenylsulfanylhexylsulfanylbenzene |
InChI |
InChI=1S/C18H22S2/c1-2-3-6-15-18(19-16-11-7-4-8-12-16)20-17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |
Clé InChI |
OTHOBYJYKFKEMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

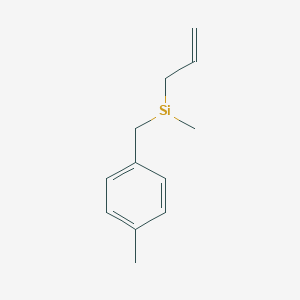
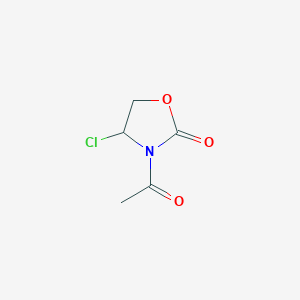
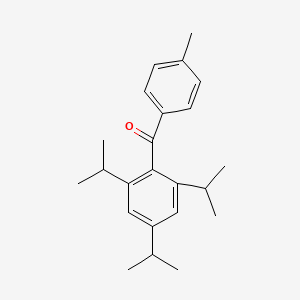

![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
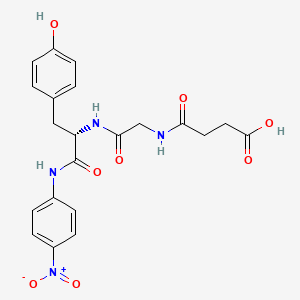

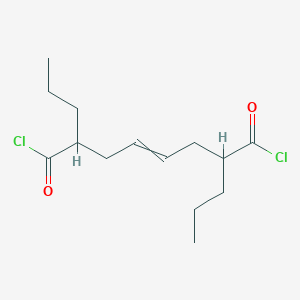
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)


